molecular formula C10H9ClF2N2S B1420224 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1209807-12-4

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No. B1420224
M. Wt: 262.71 g/mol
InChI Key: MPIQVTCIQVUAGM-UHFFFAOYSA-N
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Description

“5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1209807-12-4 . The molecular weight of this compound is 262.71 . The IUPAC name for this compound is 5-(2,4-difluorobenzyl)-1,3-thiazol-2-amine hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClF2N2S . The InChI code for this compound is 1S/C10H8F2N2S.ClH/c11-7-2-1-6 (9 (12)4-7)3-8-5-14-10 (13)15-8;/h1-2,4-5H,3H2, (H2,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a salt . Unfortunately, specific physical properties such as boiling point or melting point are not available .

Scientific Research Applications

  • Synthesis and Biological Activities : The compound has been studied for its potential in synthesizing new derivatives that may exhibit varied biological activities. For instance, Liu, Dai, and Fang (2011) explored the synthesis of new thiazol-2-amine derivatives and evaluated their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).

  • Molecular and Electronic Structure Analysis : Özdemir, Dinçer, Cukurovalı, and Büyükgüngör (2009) conducted a detailed analysis of a similar molecule's structure, involving 1H-NMR, 13C-NMR, IR, and X-ray diffraction studies. This research aids in understanding the molecular and electronic properties of thiazol-2-amine derivatives (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

  • Synthesis of Novel Derivatives : Researchers like Ling (2007) have focused on synthesizing novel derivatives of thiazol-2-amines, exploring their structural characteristics through IR and NMR spectroscopy. These synthetic pathways contribute to expanding the chemical diversity and potential applications of thiazol-2-amines (Ling, 2007).

  • Investigation of Molecular Dynamics : Kaya et al. (2016) studied thiazole derivatives using quantum chemical parameters and molecular dynamics simulations, particularly for their corrosion inhibition properties on iron. This kind of research is crucial for understanding the practical applications of thiazole derivatives in material science (Kaya et al., 2016).

  • Photophysical Properties : Murai et al. (2017) explored the synthesis and photophysical properties of thiazoles, focusing on their absorption and luminescence characteristics. Such studies are essential for potential applications in optoelectronics and fluorescence imaging (Murai et al., 2017).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S.ClH/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8;/h1-2,4-5H,3H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIQVTCIQVUAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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